Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate
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Overview
Description
Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of both an acetyloxy group and a prop-2-en-1-yl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate can be synthesized through a multi-step process involving the reaction of prop-2-en-1-ylamine with acetic anhydride to form prop-2-en-1-yl acetate. This intermediate is then reacted with phosgene to produce the desired carbamate compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. The carbamate moiety can interact with nucleophilic sites in proteins, leading to potential inhibitory effects on enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl acetate: Similar in structure but lacks the carbamate group.
N-(Prop-2-en-1-yl)acetamide: Contains an acetamide group instead of a carbamate.
Prop-2-en-1-ylcarbamate: Lacks the acetyloxy group.
Uniqueness
Prop-2-en-1-yl (acetyloxy)prop-2-en-1-ylcarbamate is unique due to the presence of both the acetyloxy and carbamate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
87842-63-5 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
[prop-2-enoxycarbonyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C9H13NO4/c1-4-6-10(14-8(3)11)9(12)13-7-5-2/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
MDCQATHJIHGNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC=C)C(=O)OCC=C |
Origin of Product |
United States |
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